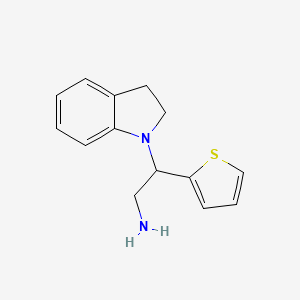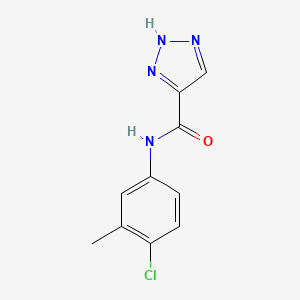
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine, commonly referred to as 2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine or DITA, is an indole-based compound with a wide range of applications in scientific research. DITA is a relatively new compound, first synthesized in 2011 by researchers at the University of Michigan. Since its discovery, DITA has been studied for its potential in a variety of scientific applications, including drug discovery and development, drug delivery, and medical imaging.
科学的研究の応用
DITA has been studied for its potential in a variety of scientific research applications. It has been used in drug discovery and development, drug delivery, and medical imaging. In drug discovery and development, DITA has been used as a substrate for the synthesis of novel drugs. In drug delivery, DITA has been used as a carrier molecule to deliver drugs to specific target sites in the body. In medical imaging, DITA has been used as a contrast agent to improve the visibility of tissues and organs in imaging scans.
作用機序
The mechanism of action of DITA is not yet fully understood. However, it is believed that DITA works by binding to specific proteins in the body, which in turn triggers a cascade of biochemical reactions. These reactions lead to the desired effect, such as drug delivery or medical imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of DITA are not yet fully understood. However, it is believed that DITA has the potential to modulate the activity of certain proteins and enzymes in the body, which in turn could lead to a variety of physiological effects.
実験室実験の利点と制限
DITA has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also relatively stable and has a low toxicity. Furthermore, DITA is relatively inexpensive, making it a cost-effective option for lab experiments.
One limitation of DITA is that its mechanism of action is not yet fully understood. This makes it difficult to predict the effects of DITA in different contexts. Additionally, DITA has not been extensively studied in humans, so its effects in humans are not yet known.
将来の方向性
There are several potential future directions for the study of DITA. First, further research is needed to better understand the mechanism of action of DITA and its potential effects in humans. Second, more research is needed to explore the potential of DITA in drug delivery and medical imaging. Third, further research is needed to explore the potential of DITA as a substrate for the synthesis of novel drugs. Fourth, further research is needed to explore the potential of DITA as a contrast agent for imaging scans. Finally, further research is needed to explore the potential of DITA as a therapeutic agent for the treatment of various diseases.
合成法
DITA is synthesized through a process of reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction results in the formation of an amide bond, which is then converted into the desired product. In the case of DITA, the aldehyde used is 2-(thiophen-2-yl)ethanal, and the amine used is 2-(2,3-dihydro-1H-indol-1-yl)ethanamine. The reducing agent used is sodium borohydride.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-10-13(14-6-3-9-17-14)16-8-7-11-4-1-2-5-12(11)16/h1-6,9,13H,7-8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVYNAWWVVXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CN)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)

![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)
![1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6480180.png)
![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)
![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B6480203.png)
![methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6480205.png)
![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6480207.png)


![2-{[6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6480231.png)